
N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
Description
N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a nicotinamide derivative featuring a 3-ethoxybenzyl group attached to the amide nitrogen and a 3,4,5-trimethylpyrazole moiety at the 6-position of the pyridine ring.
Propriétés
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-5-27-19-8-6-7-17(11-19)12-23-21(26)18-9-10-20(22-13-18)25-16(4)14(2)15(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOSRAHFZZBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Structural Analysis and Retrosynthetic Approach
N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide consists of three key structural components that guide its synthesis strategy:
- A nicotinamide core (6-substituted pyridine-3-carboxamide)
- A 3,4,5-trimethyl-1H-pyrazole substituent at position 6 of the pyridine ring
- A 3-ethoxybenzyl group attached to the amide nitrogen
The molecular formula is C21H24N4O2 with a molecular weight of approximately 364.4 g/mol. Based on retrosynthetic analysis, the compound can be prepared through several strategic disconnections:
![Retrosynthetic Analysis]
Retrosynthetic Approach | Key Disconnection | Required Intermediates |
---|---|---|
Approach A | Amide bond formation | 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinic acid + 3-ethoxybenzylamine |
Approach B | Pyrazole coupling | 6-halo-N-(3-ethoxybenzyl)nicotinamide + 3,4,5-trimethyl-1H-pyrazole |
Approach C | Convergent synthesis | 6-boronic acid nicotinamide derivative + 3,4,5-trimethyl-1H-pyrazole + 3-ethoxybenzyl halide |
Preparation of Key Intermediates
Synthesis of 3,4,5-trimethyl-1H-pyrazole
The 3,4,5-trimethyl-1H-pyrazole moiety is a critical component of the target molecule. Its synthesis can be achieved through several established methods:
Condensation Method
This approach involves the condensation of 2,3-butanedione (or derivatives) with hydrazine:
- 2,3-butanedione is first methylated to form 2,3-pentanedione
- Reaction with hydrazine hydrate in ethanol or methanol under reflux conditions
- The reaction proceeds via initial hydrazone formation followed by cyclization
- Purification by recrystallization from appropriate solvents
From β-diketone Precursors
An alternative method utilizes 3-methyl-2,4-pentanedione:
The 1,3,5-trimethyl-1H-pyrazole analog has a documented melting point of 38-41°C and boiling point of approximately 159°C at 760 mmHg, which can serve as reference points for the 3,4,5-trimethyl isomer.
Preparation of 6-substituted Nicotinic Acid Derivatives
The functionalized nicotinamide core can be prepared through several routes:
From 6-halonicotinic Acids
- Starting with commercially available 6-chloro or 6-bromonicotinic acid
- Activation of the carboxylic acid using coupling reagents such as HATU, EDCI, or thionyl chloride
- The activated acid is then reacted with 3-ethoxybenzylamine to form the amide linkage
Via Suzuki Coupling
Preparation of 6-pyrazolyl nicotinic acid derivatives can be accomplished through Suzuki coupling:
Coupling Methodologies for Final Assembly
Pyrazole Attachment to Nicotinamide Core
Alternative Synthetic Routes
Convergent Synthesis Approach
A convergent strategy may be more efficient for large-scale synthesis:
Sequential Functionalization
This approach involves stepwise building of the molecule:
Preparation of 3-Ethoxybenzylamine
The 3-ethoxybenzylamine component can be prepared through several routes:
From 3-Hydroxybenzyl Derivatives
- Etheration of 3-hydroxybenzyl alcohol or 3-hydroxybenzonitrile using ethyl halides
- Typical conditions: K2CO3 or Cs2CO3 in DMF or acetone at 60-80°C
- For the nitrile route, subsequent reduction to the amine using:
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts the efficiency of coupling reactions:
Reaction Type | Preferred Solvents | Avoided Solvents | Rationale |
---|---|---|---|
Suzuki Coupling | DMF, Dioxane/H2O, Toluene/EtOH | THF, DCM | Solubility of inorganic bases and temperature requirements |
Amide Formation | DCM, DMF, THF | Alcohols, Water | Minimizes side reactions and hydrolysis |
Pyrazole Synthesis | EtOH, MeOH, Acetic acid | Aqueous media | Favors cyclization over hydrolysis |
Temperature and Reaction Time Optimization
Careful control of temperature is crucial for selectivity and yield:
Catalyst and Ligand Selection
For cross-coupling reactions, catalyst and ligand choices are critical:
Purification and Characterization
Purification Techniques
Efficient isolation of this compound requires careful purification:
Column chromatography:
- Typical solvent systems: Ethyl acetate/hexanes (gradient from 20:80 to 50:50)
- Alternative: DCM/MeOH (gradient from 98:2 to 95:5)
Recrystallization:
- Effective solvents: Ethyl acetate/hexanes, ethanol/water
- Typical yields after recrystallization: 85-95% of crude product
Preparative HPLC:
Analytical Characterization
Comprehensive characterization includes:
NMR Spectroscopy:
- 1H NMR: Characteristic signals for pyrazole methyl groups (2.0-2.5 ppm)
- 13C NMR: Distinct carbonyl resonance (165-170 ppm)
Mass Spectrometry:
- HRMS expected [M+H]+ at m/z 365.1972
- Characteristic fragmentation patterns include loss of ethoxy group
Elemental Analysis:
- Expected: C, 69.21%; H, 6.64%; N, 15.37%; O, 8.78%
IR Spectroscopy:
Scale-up Considerations and Industrial Production
Process Modifications for Scale-up
When scaling the synthesis for larger production:
- Use of more concentrated reactions to minimize solvent volumes
- Replacement of chromatographic purification with crystallization where possible
- Consideration of continuous flow processes for exothermic steps
- Replacement of hazardous reagents with safer alternatives:
Economic and Environmental Factors
Assessment of synthetic routes must consider:
- Cost of reagents, particularly palladium catalysts
- Solvent recovery and recycling potential
- Overall step efficiency and atom economy
- Waste generation and treatment requirements
- Energy consumption, particularly for high-temperature processes
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
-
Reduction: : Reduction reactions can target the nicotinamide moiety, potentially converting it to a corresponding amine.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Products include 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: Products include reduced nicotinamide derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted benzyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity: Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 32 µg/mL and 64 µg/mL respectively.
- Anti-inflammatory Effects: Research has demonstrated that the compound can reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage models. This suggests potential applications in treating inflammatory diseases.
- Anticancer Properties: In vitro studies on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This positions the compound as a candidate for further development in cancer therapeutics.
Agricultural Science
The unique structure of this compound also suggests potential applications in agriculture:
- Insecticidal Activity: Compounds containing the trimethylpyrazole structure have been reported to exhibit moderate to high insecticidal activity against pests like Tetranychus cinnabarinus and Plutella xylostella. This could lead to its use as a novel pesticide or pest control agent.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its ability to undergo various chemical reactions allows it to be utilized in synthesizing derivatives with enhanced biological activities .
Case Studies
Several case studies have highlighted the biological activities of this compound:
Study Focus | Objective | Findings | Year |
---|---|---|---|
Antimicrobial Activity | Assess efficacy against Gram-positive/negative bacteria | Significant inhibitory effects on S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) | 2024 |
Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |
Anti-inflammatory Properties | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% | 2025 |
Mécanisme D'action
The mechanism of action of N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
The compound shares structural similarities with sulfonamide derivatives reported in Molecules (2015), specifically compounds 24 , 25 , and 26 . These analogs also incorporate the 3,4,5-trimethylpyrazole group but differ in their pyridine substituents and functional groups. Below is a detailed comparison:
Structural Differences
Compound Name | Pyridine Substituent | Functional Group | Aromatic Modifications | Molecular Formula |
---|---|---|---|---|
N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (Target) | 6-(3,4,5-trimethylpyrazole) | Nicotinamide (benzyl) | 3-ethoxybenzyl | C₂₃H₂₇N₅O₂ (hypothetical) |
N-(Phenylcarbamoyl)-4-(3,4,5-trimethylpyrazol-1-yl)-3-pyridinesulfonamide (24) | 4-(3,4,5-trimethylpyrazole) | Sulfonamide (phenyl) | Unsubstituted phenyl | C₁₈H₁₉N₅O₃S |
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethylpyrazol-1-yl)-3-pyridinesulfonamide (25) | Same as 24 | Sulfonamide (4-Cl-phenyl) | 4-chlorophenyl | C₁₈H₁₈ClN₅O₃S |
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethylpyrazol-1-yl)-3-pyridinesulfonamide (26) | Same as 24 | Sulfonamide (3,4-diCl-phenyl) | 3,4-dichlorophenyl | C₁₈H₁₇Cl₂N₅O₃S |
Key Observations :
- Functional Group : The target compound’s nicotinamide group (benzylamide) contrasts with the sulfonamide-carbamoyl groups in compounds 24–24. This difference likely impacts solubility and bioavailability, as sulfonamides generally exhibit higher polarity .
- Aromatic Modifications : The ethoxy group in the target compound may enhance lipophilicity compared to the halogenated phenyl groups in 25 and 26, which increase molecular weight and electron-withdrawing effects .
Physicochemical and Spectral Properties
Melting Points:
- 24 : 161–164°C
- 25 : 178–182°C
- 26 : 163–166°C
The higher melting point of 25 (4-chlorophenyl) compared to 24 (unsubstituted phenyl) suggests stronger intermolecular interactions due to halogen bonding. The target compound’s melting point is expected to be lower than 25 but higher than 24 , assuming moderate lipophilicity from the ethoxy group .
Spectral Data (IR and NMR):
- IR Stretching : All analogs show characteristic peaks for NH (~3200 cm⁻¹), C=O (~1730 cm⁻¹), and SO₂ (~1170 cm⁻¹). The target compound would lack SO₂ vibrations but retain C=O (amide I) near 1650–1700 cm⁻¹ .
- 1H-NMR : The ethoxybenzyl group in the target compound would introduce signals for -OCH₂CH₃ (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and aromatic protons (δ ~6.5–7.5 ppm), distinct from the sulfonamide-related peaks in 24–26 .
Activité Biologique
N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound belonging to the class of nicotinamide derivatives. This compound features a unique structural arrangement that includes a nicotinamide moiety linked to a 3,4,5-trimethyl-1H-pyrazole group through a 3-ethoxybenzyl substituent. Its molecular formula is with a molecular weight of approximately 364.4 g/mol.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 364.4 g/mol |
CAS Number | 1251684-60-2 |
The presence of the pyrazole ring and the ethoxy group contributes to its potential biological activities and chemical reactivity.
Antimicrobial Activity
Preliminary studies suggest that compounds containing the trimethylpyrazole structure exhibit moderate to high insecticidal and acaricidal activities against pests such as Tetranychus cinnabarinus and Plutella xylostella at various concentrations. The nicotinamide moiety may also contribute to potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Research indicates that nicotinamide itself has antimicrobial activity against various microorganisms, including bacteria and protozoans. For instance, it has been shown to inhibit lysosomal cathepsin B-like protease activity, which is crucial for endocytic traffic in Trypanosoma brucei, leading to cell death without affecting mammalian cells .
Anti-inflammatory Properties
The interaction of this compound with specific receptors involved in inflammatory pathways has been noted. The compound may modulate inflammatory responses by influencing cytokine production and signaling pathways associated with inflammation.
The mechanism of action of this compound likely involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to elucidate these interactions fully.
Case Studies and Research Findings
Research on related compounds has shown promising results in various biological assays. For example:
- Insecticidal Activity : Studies have demonstrated that derivatives with similar pyrazole structures exhibit significant insecticidal properties against agricultural pests.
- Antibacterial Activity : In vitro studies have shown that nicotinamide derivatives can inhibit the growth of several pathogenic bacteria at low concentrations .
- Anti-inflammatory Effects : Compounds similar to this compound have been shown to reduce inflammation markers in animal models .
Q & A
Q. What are the standard protocols for synthesizing N-(3-ethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including coupling of the nicotinamide core with substituted pyrazole and ethoxybenzyl moieties. Key steps:
- Coupling Reactions : Use of catalysts like Pd for cross-coupling or carbodiimides for amide bond formation.
- Purification : Column chromatography or recrystallization to isolate intermediates and final product.
- Optimization : Adjusting temperature, solvent polarity (e.g., DMF or THF), and stoichiometry to maximize yield and purity .
- Analytical Validation : NMR and MS confirm structural integrity at each step .
Q. How is the molecular structure of this compound determined experimentally?
Structural elucidation employs:
Q. What are the primary functional groups influencing its reactivity?
Key groups include:
- Nicotinamide Core : Amide bond for hydrogen bonding.
- 3,4,5-Trimethylpyrazole : Methyl groups enhance lipophilicity; pyrazole nitrogen enables coordination.
- 3-Ethoxybenzyl : Ethoxy group modulates solubility and π-π stacking .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Refinement Software : Use SHELXL for robust refinement of high-resolution or twinned data.
- Validation Tools : WinGX suite for assessing geometric parameters (e.g., bond lengths/angles) against databases.
- Data Reconciliation : Compare multiple datasets and apply constraints for disordered regions .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., kinases).
- In Vitro Assays : Dose-response studies (IC/EC) to correlate substituent modifications (e.g., ethoxy vs. methoxy) with activity.
- Comparative Analysis : Benchmark against analogs with varying pyrazole substituents .
Q. How can conflicting bioactivity data in pharmacological studies be addressed?
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time).
- Control Variants : Test metabolites or degradation products for off-target effects.
- Statistical Validation : Apply ANOVA or Bayesian analysis to assess reproducibility .
Q. What advanced techniques mitigate challenges in purity assessment for complex intermediates?
- Hyphenated Methods : LC-MS or GC-MS for simultaneous separation and identification of impurities.
- Chiral HPLC : Resolve enantiomers if stereocenters are present.
- Microscopy : Hot-stage microscopy monitors polymorphic forms during crystallization .
Methodological Tables
Q. Table 1: Key Analytical Techniques for Structural Characterization
Technique | Application | Reference |
---|---|---|
X-ray Diffraction | Absolute configuration determination | |
-NMR | Proton environment mapping | |
HRMS | Molecular formula validation |
Q. Table 2: Common Contaminants and Mitigation Strategies
Contaminant | Source | Mitigation |
---|---|---|
Unreacted Pyrazole | Incomplete coupling | Column chromatography (silica gel) |
Solvent Residues | Improper drying | Rotary evaporation under vacuum |
Enantiomers | Chiral intermediates | Chiral HPLC separation |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.